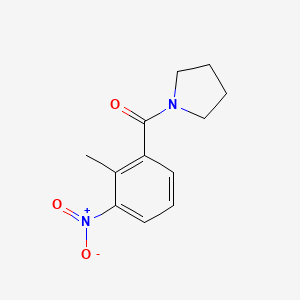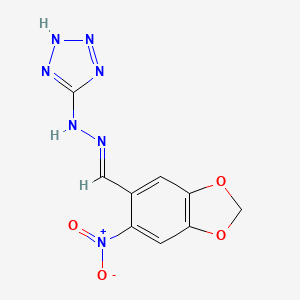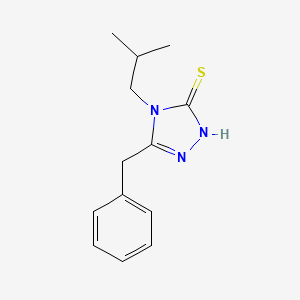![molecular formula C21H27N3O4S B5874333 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that has been shown to have a wide range of biochemical and physiological effects.
作用機序
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes this compound a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, fibrinolysis, and inflammation. This compound has also been shown to inhibit the activity of proteases in cell lysates and tissue extracts. In addition, this compound has been shown to have an effect on the immune system, by inhibiting the activity of complement proteases.
実験室実験の利点と制限
One of the advantages of using N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the role of proteases in various biological processes. However, one of the limitations of using this compound is its irreversibility. Once this compound has formed a covalent bond with the serine residue in the active site of the protease, the protease is permanently inhibited. This can make it difficult to study the kinetics of protease activity.
将来の方向性
There are several future directions for research on N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide. One area of research could be the development of reversible inhibitors of serine proteases. This could overcome the limitation of irreversibility of this compound and allow for the study of the kinetics of protease activity. Another area of research could be the development of this compound analogs with improved specificity for specific serine proteases. This could allow for more targeted inhibition of proteases in specific biological processes. Finally, research could be done on the potential therapeutic applications of this compound and its analogs in the treatment of diseases such as thrombosis, inflammation, and cancer.
Conclusion:
In conclusion, this compound is a potent and specific inhibitor of serine proteases that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs could lead to new insights into the role of proteases in various biological processes and the development of new therapeutics for diseases such as thrombosis, inflammation, and cancer.
合成法
The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-methoxyphenyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-oxopropylamine to yield this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been used to inhibit the activity of proteases in cell lysates and tissue extracts. In addition, this compound has been used to study the role of proteases in various biological processes, such as blood coagulation, fibrinolysis, and inflammation.
特性
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-7-9-18(10-8-17)29(26,27)22-12-11-21(25)24-15-13-23(14-16-24)19-5-3-4-6-20(19)28-2/h3-10,22H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVOKZHMCSQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)






![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
